4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
Overview
Description
4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups. These groups are known for their significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates such as 4-fluoro-2-(trifluoromethyl)benzoic acid . This intermediate is then subjected to further reactions, including acylation and amide formation, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with its targets is a key factor in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-(trifluoromethyl)benzoic acid
- 4-fluoro-2-(trifluoromethyl)benzoyl chloride
- 4-fluoro-2-(trifluoromethyl)benzyl bromide
Uniqueness
Compared to similar compounds, 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2O2/c1-21(2)14(23)12-5-8(7-20-12)13(22)10-4-3-9(16)6-11(10)15(17,18)19/h3-7,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBGJYALKJLUBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328400 | |
Record name | 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666713 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477852-60-1 | |
Record name | 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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